4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methyl group to the chromen-2-one scaffold. The compound is characterized by:
- 6-hydroxy substitution: Enhances hydrogen-bonding capacity and solubility .
- Spirocyclic system: The 1,4-dioxa-8-azaspiro[4.5]decane group confers conformational rigidity, which may improve metabolic stability compared to non-spirocyclic analogs .
This structural framework is prevalent in medicinal chemistry for targeting enzymes (e.g., aldehyde dehydrogenases) and receptors (e.g., σ receptors) due to its balanced lipophilicity and polar surface area .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-20-13-19-17(15-24-8-6-23(7-9-24)27-10-11-28-23)12-22(26)29-21(19)14-18(20)16-4-2-1-3-5-16/h1-5,12-14,25H,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRABQCKBPSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst . This intermediate is then reacted with appropriate phenolic and chromenone derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic and chromenone moieties. These interactions can modulate biological pathways, leading to the observed bioactivities.
Comparison with Similar Compounds
Key Observations:
6-hydroxy substitution improves aqueous solubility relative to methoxy or alkyl groups, critical for bioavailability .
Spirocyclic Modifications: Replacement of the coumarin scaffold with quinoline (as in ALDH1A1 inhibitors) shifts activity toward enzymatic inhibition rather than receptor modulation . The spirocyclic system’s rigidity is retained across analogs, suggesting its importance in maintaining conformational stability .
Biological Activity
The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic molecule that integrates various structural motifs known for their biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic compounds, which are characterized by their unique ring structures that often confer significant biological activity. The molecular formula is , and it features both chromenone and dioxa-spiro structures, which contribute to its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For example, a study utilizing small animal positron emission tomography (PET) indicated that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane structure exhibit high accumulation in tumor tissues, suggesting their utility as imaging agents in oncology .
Neuropharmacological Effects
The compound has shown promising results as a σ1 receptor ligand, which is implicated in various neuropharmacological effects. The affinity for σ1 receptors may suggest potential applications in treating neurodegenerative diseases or mood disorders .
Antimicrobial Properties
The structural components of the compound suggest potential antibacterial and antifungal activities. Compounds derived from similar spirocyclic frameworks have been reported to exhibit significant antimicrobial effects, indicating that this compound may also possess similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Its interaction with σ1 receptors modulates neurotransmitter release and may influence neuronal survival pathways.
- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to its anticancer effects.
Case Studies
Several case studies illustrate the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
